molecular formula C8H6Br2F2O B6313480 1-(Dibromomethyl)-2-(difluoromethoxy)benzene CAS No. 1357626-50-6

1-(Dibromomethyl)-2-(difluoromethoxy)benzene

Cat. No.: B6313480
CAS No.: 1357626-50-6
M. Wt: 315.94 g/mol
InChI Key: DJBIETVIRRAPBB-UHFFFAOYSA-N
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Description

1-(Dibromomethyl)-2-(difluoromethoxy)benzene is an organic compound characterized by the presence of both bromine and fluorine atoms attached to a benzene ring

Preparation Methods

The synthesis of 1-(dibromomethyl)-2-(difluoromethoxy)benzene typically involves the bromination of a precursor compound, such as 1-(difluoromethoxy)benzene. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst or under specific temperature conditions to achieve the desired dibromomethyl substitution.

Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield of the compound. These methods are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

1-(Dibromomethyl)-2-(difluoromethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the dibromomethyl group can lead to the formation of a difluoromethoxybenzene derivative.

Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Dibromomethyl)-2-(difluoromethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-(dibromomethyl)-2-(difluoromethoxy)benzene exerts its effects depends on its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

1-(Dibromomethyl)-2-(difluoromethoxy)benzene can be compared to other similar compounds, such as:

    1-Bromo-3-(difluoromethoxy)benzene: This compound has a single bromine atom and is used in similar applications but may exhibit different reactivity and properties.

    1-(Dibromomethyl)-4-(trifluoromethoxy)benzene: The presence of a trifluoromethoxy group instead of a difluoromethoxy group can significantly alter the compound’s chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted research and industrial applications.

Properties

IUPAC Name

1-(dibromomethyl)-2-(difluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2F2O/c9-7(10)5-3-1-2-4-6(5)13-8(11)12/h1-4,7-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBIETVIRRAPBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(Br)Br)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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